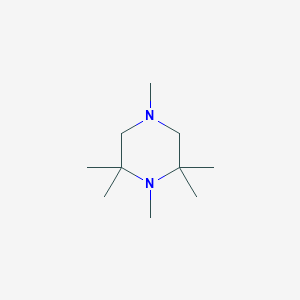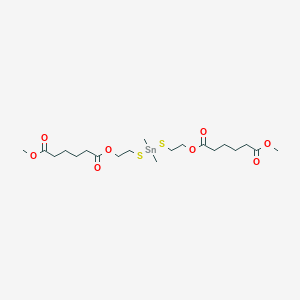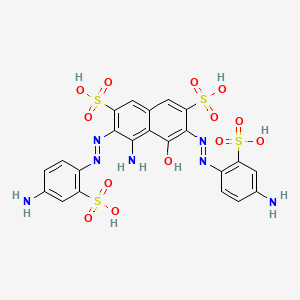
4-Amino-3,6-bis((4-amino-2-sulfophenyl)azo)-5-hydroxy-2,7-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid typically involves the diazotization of 4-amino-2-sulfophenylamine followed by coupling with 5-hydroxynaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired azo compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions, often using reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfonation reactions typically use sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration processes due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in textile dyeing, paper printing, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and indicator. The molecular targets include various substrates that interact with the azo groups, leading to changes in color. The pathways involved often include electron transfer processes that are facilitated by the presence of the hydroxyl and sulfonic acid groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- Reactive Red 120
Uniqueness
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its multiple azo groups and the presence of both hydroxyl and sulfonic acid functionalities. These features contribute to its high stability, intense coloration, and versatility in various applications, making it more effective and reliable compared to similar compounds.
Properties
CAS No. |
66620-37-9 |
|---|---|
Molecular Formula |
C22H19N7O13S4 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
4-amino-3,6-bis[(4-amino-2-sulfophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H19N7O13S4/c23-10-1-3-12(14(7-10)43(31,32)33)26-28-20-16(45(37,38)39)5-9-6-17(46(40,41)42)21(22(30)18(9)19(20)25)29-27-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,30H,23-25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
JRVBVQOZBXPUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)N)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





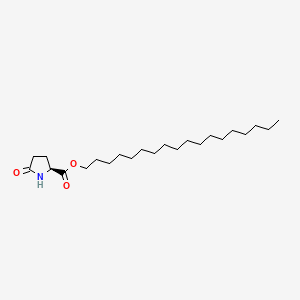
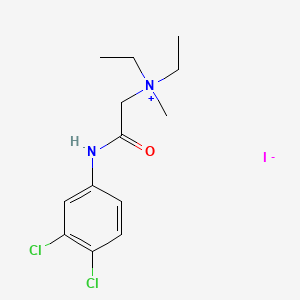
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)


![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
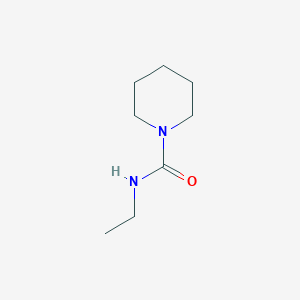
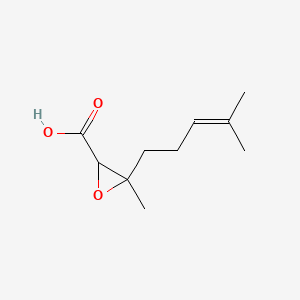
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
